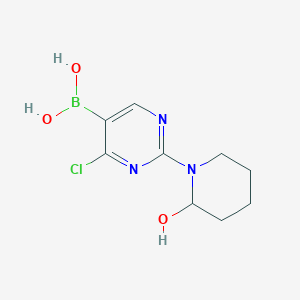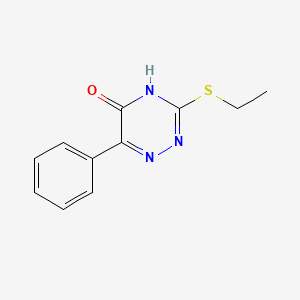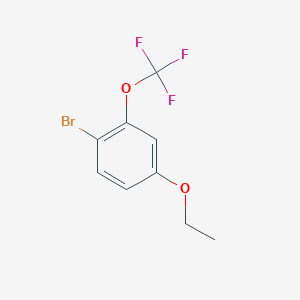![molecular formula C25H19ClFN3O3 B14088984 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088984.png)
3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of various substituents through reactions such as halogenation, hydroxylation, and alkylation. Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide), hydroxylating agents (e.g., hydrogen peroxide), and alkylating agents (e.g., benzyl bromide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or quinones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where halogen atoms or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or nucleophiles such as amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for studying molecular recognition processes.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Its structural features suggest that it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s ability to form hydrogen bonds and π-π interactions allows it to bind to these targets, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
- 3-(5-chloro-2-hydroxyphenyl)-5-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 3-(5-chloro-4-methylphenyl)-5-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(4-methylbenzyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Uniqueness
The uniqueness of 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with hydroxyl groups, allows for a wide range of chemical reactivity and potential biological activity.
特性
分子式 |
C25H19ClFN3O3 |
|---|---|
分子量 |
463.9 g/mol |
IUPAC名 |
3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[(4-fluorophenyl)methyl]-4-(3-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H19ClFN3O3/c1-13-9-20(32)18(11-19(13)26)22-21-23(29-28-22)25(33)30(12-14-5-7-16(27)8-6-14)24(21)15-3-2-4-17(31)10-15/h2-11,24,31-32H,12H2,1H3,(H,28,29) |
InChIキー |
XRFRYKQKWOXEPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CC4=CC=C(C=C4)F)C5=CC(=CC=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide](/img/structure/B14088919.png)

![2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088933.png)
![Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel-](/img/structure/B14088946.png)
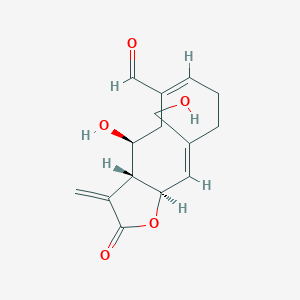
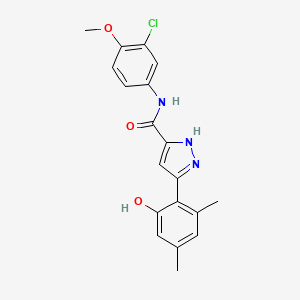
![1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one](/img/structure/B14088953.png)
![9-benzyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088955.png)

